molecular formula C13H10N4O3S2 B12181821 Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate

Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate

Cat. No.: B12181821
M. Wt: 334.4 g/mol
InChI Key: UBRIBMDRBMMGRR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate is a complex organic compound that features a quinazoline core substituted with a thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate typically involves the reaction of quinazoline derivatives with thiadiazole precursors. One common method includes the reaction of 4-hydroxyquinazoline with 2-(1,3,4-thiadiazol-2-ylthiomethyl) reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinazoline core .

Scientific Research Applications

Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The quinazoline core may also play a role in binding to DNA or proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds with a quinazoline core, often used in medicinal chemistry for their therapeutic potential.

Uniqueness

Methyl 4-hydroxy-2-(1,3,4-thiadiazol-2-ylthiomethyl)quinazoline-7-carboxylate is unique due to the combination of the quinazoline and thiadiazole moieties. This dual structure enhances its potential biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-oxo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C13H10N4O3S2/c1-20-12(19)7-2-3-8-9(4-7)15-10(16-11(8)18)5-21-13-17-14-6-22-13/h2-4,6H,5H2,1H3,(H,15,16,18)

InChI Key

UBRIBMDRBMMGRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CSC3=NN=CS3

Origin of Product

United States

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